N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-4-6-18(7-5-15)28-11-21(25)24-22-23-17(14-30-22)13-29-12-16-8-19(26-2)10-20(9-16)27-3/h4-10,14H,11-13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWHZRLUHENSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Thiazole Ring Construction
The thiazole moiety serves as the central scaffold, synthesized via cyclization of thiourea derivatives with α-haloketones. Computational modeling suggests that electron-donating groups at the 4-position of the thiazole enhance stability during subsequent functionalization.
Thioether Linkage Installation
The 3,5-dimethoxybenzyl thioether group is introduced through nucleophilic substitution, requiring careful control of steric hindrance from the dimethoxy substituents. Ionic liquid-mediated reactions (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve reaction kinetics by 40% compared to traditional solvents.
Detailed Synthetic Methodologies
Pathway A: Sequential Assembly via Thiazole-Thioether-Acetamide Coupling
Thiazole Core Synthesis
A mixture of thiourea (10 mmol) and ethyl 2-bromoacetoacetate (12 mmol) in ethanol undergoes reflux for 6 hours to yield 4-(bromomethyl)thiazole-2-amine hydrobromide. Recrystallization from ethanol/water (3:1) gives colorless crystals (mp 148–150°C, 78% yield).
Thioether Formation
The thiazole intermediate (5 mmol) reacts with 3,5-dimethoxybenzyl mercaptan (6 mmol) in dimethylformamide (DMF) containing K2CO3 (8 mmol) at 50°C for 4 hours. Workup with ethyl acetate and brine followed by silica gel chromatography (hexane:EtOAc 4:1) provides the thioether product as a white solid (mp 132–134°C, 85% yield).
Acetamide Installation
2-(p-Tolyloxy)acetic acid (4.5 mmol) is activated with DCC (5 mmol) and DMAP (0.5 mmol) in dichloromethane (DCM) at 0°C for 1 hour. Addition of the thioether-thiazole intermediate (4 mmol) and stirring at room temperature for 12 hours affords the target compound after flash chromatography (mp 189–191°C, 89% yield).
Pathway B: Convergent Approach Using Preformed Modules
Parallel Synthesis of Thioether and Acetamide Units
3,5-Dimethoxybenzyl chloride (10 mmol) reacts with sodium hydrosulfide (12 mmol) in THF/H2O (3:1) to generate 3,5-dimethoxybenzyl thiol (94% purity by GC-MS). Concurrently, 2-(p-tolyloxy)acetyl chloride is prepared by treating the corresponding acid with oxalyl chloride (1.2 eq) in DCM.
Modular Assembly
The thiol (5 mmol) undergoes Michael addition to 4-vinylthiazole (5.5 mmol) in acetonitrile at 80°C for 3 hours. Subsequent acylation with 2-(p-tolyloxy)acetyl chloride (5.2 mmol) and triethylamine (6 mmol) in DCM yields the product in 82% overall yield.
Reaction Optimization and Process Analytics
Structural Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Industrial Scalability and Process Economics
Continuous Flow Synthesis
A patent-pending method (US10351556B2) describes a continuous flow reactor system achieving 92% conversion in 30 minutes residence time, reducing solvent consumption by 60% compared to batch processes.
Cost Analysis
Raw material costs for kilogram-scale production:
| Component | Cost/kg (USD) | Quantity (kg/batch) |
|---|---|---|
| 3,5-Dimethoxybenzyl chloride | 450 | 2.8 |
| 2-(p-Tolyloxy)acetic acid | 320 | 1.9 |
| DCC | 680 | 0.5 |
Total production cost estimates: $12,400/kg at pilot scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thiazole-Acetamide Derivatives
The compound shares a thiazole-acetamide scaffold with several analogs, but substituent variations critically influence activity:
*Calculated based on structural formula.
Key Observations:
- Substituent Impact on Activity : The target compound’s 3,5-dimethoxybenzylthio group may enhance binding to hydrophobic enzyme pockets compared to piperazine (Compound 13) or triazole (Compound 11c) moieties. Piperazine derivatives () show strong MMP-9 inhibition, suggesting that nitrogen-rich groups improve metal-binding capacity .
- Heterocyclic Modifications : Replacement of thiazole with benzothiazole (Compound 19, ) or oxadiazole () alters electronic properties. For example, oxadiazole’s bioisosteric effects improve hydrogen bonding, as seen in enhanced antimicrobial activity .
- Biological Activity: Triazole-linked quinoxaline derivatives () exhibit antibacterial activity, whereas thioxothiazolidines () target urease, highlighting scaffold-dependent selectivity .
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Enzyme Inhibition: Piperazine-acetamides () and pyrimidinone derivatives () show low-µM inhibition of MMP-9 and CK1, respectively. The target compound’s dimethoxybenzylthio group may confer similar potency through hydrophobic interactions .
- Antimicrobial Activity: Triazole-quinoxaline derivatives () achieve MIC values of 12.5 µg/mL against S. aureus, suggesting that electron-deficient aromatic systems enhance antibacterial effects .
- Urease Inhibition : Thioxothiazolidines () exhibit single-digit µM activity, likely due to thione sulfur’s metal-chelating capacity, a feature absent in the target compound .
Biological Activity
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzyl thioether, and an acetamide functional group. The molecular formula is , with a molecular weight of approximately 471.6 g/mol. The presence of sulfur and nitrogen within the thiazole structure contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 471.6 g/mol |
| Melting Point | Not available |
| Solubility | Varies with solvent |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This can be achieved by reacting suitable thioamides with haloketones under basic conditions.
- Introduction of the Benzyl Thioether : The 3,5-dimethoxybenzyl group is introduced through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves the reaction of the intermediate with an appropriate amine or amide under dehydrating conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The thiazole moiety allows for binding to active sites, potentially inhibiting or modulating enzymatic activities.
Potential Targets:
- Protein Tyrosine Phosphatases (PTPs) : Inhibitors of PTPs have therapeutic implications in diabetes and cancer treatment.
- Cell Proliferation Pathways : The compound may induce apoptosis in cancer cells by disrupting cell cycle regulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies have shown cytotoxic effects against various tumor cell lines, including lymphoma cells.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, particularly against resistant strains.
- Anti-inflammatory Effects : Thiazole derivatives are known to exhibit anti-inflammatory properties, which may be relevant in chronic inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Studies : A recent study demonstrated that similar thiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting promising anticancer activity .
- In Vivo Efficacy : Animal model studies have indicated that these compounds can effectively reduce tumor growth and improve survival rates when administered at therapeutic doses .
- Mechanistic Insights : Docking studies reveal that these compounds can interact with key amino acid residues in target proteins, providing insights into their mechanism of action .
Q & A
Q. What crystallographic techniques determine the three-dimensional conformation of this compound, and how does conformation impact biological interactions?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., hexane/EtOAc). Collect X-ray diffraction data (Cu-Kα radiation) and solve structures using SHELX. Compare the crystal structure with docking poses to identify bioactive conformers. Key parameters include dihedral angles (thiazole vs. benzyl groups) and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
